Rac-Efavirenz

Pharmaceutical Quality Control Regulatory Compliance ANDA Submission

Rac-Efavirenz is the USP-designated reference standard (Catalog 1234114) mandated for compendial monograph testing of efavirenz API and finished dosage forms. Unlike S-efavirenz alone, this racemic mixture provides both enantiomers for chiral HPLC resolution assessment, R-enantiomer impurity quantification, and system suitability per ICH Q2(R1). Essential for ANDA submissions, forced degradation studies, and CYP2B6 pharmacogenetic investigations. Includes full Certificate of Analysis with USP traceability.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
CAS No. 177530-93-7
Cat. No. B1680419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-Efavirenz
CAS177530-93-7
SynonymsRac-Efavirenz;  L741211;  L 741211;  L-741211;  Racemic-Efavirenz; 
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
InChIKeyXPOQHMRABVBWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility19.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rac-Efavirenz (CAS 177530-93-7) Analytical Reference Standard for Pharmaceutical Quality Control and Bioanalytical Research


Rac-Efavirenz (CAS 177530-93-7) is the racemic mixture of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, containing equimolar amounts of the (S)- and (R)-enantiomers [1]. While the S-enantiomer constitutes the active pharmaceutical ingredient (API) in commercial formulations (Sustiva, Stocrin), the racemic form serves as a critical analytical reference standard. Chemically designated as (±)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (C14H9ClF3NO2, MW 315.67 g/mol), Rac-Efavirenz is a non-stereospecific compound that provides a chromatographically distinct standard essential for enantiomeric purity assessment, impurity profiling, and forced degradation studies [2]. The compound is designated by the United States Pharmacopeia (USP) as an official reference standard (Catalog No. 1234114) for use in compendial monograph testing of efavirenz drug substance and drug products .

Why Rac-Efavirenz Cannot Be Substituted by S-Efavirenz API or Chiral Reference Standards in Analytical Workflows


Substituting Rac-Efavirenz with the single-enantiomer S-efavirenz API or with alternative chiral reference standards is scientifically and regulatorily unsound for analytical applications. Rac-Efavirenz and S-efavirenz exhibit distinct chromatographic retention behavior, spectroscopic profiles, and solubility characteristics that directly affect method accuracy and system suitability parameters [1]. In chiral HPLC method development, the racemic mixture provides a critical reference for establishing enantiomeric resolution—the S-enantiomer alone cannot serve as a marker for the R-enantiomer impurity [2]. Furthermore, USP compendial monographs for efavirenz drug substance and drug products explicitly mandate the use of USP Efavirenz Racemic Reference Standard (Catalog 1234114) for specified quality tests and assays, rendering substitution a non-compliance issue in regulated pharmaceutical quality control environments . From a metabolism research perspective, the R-enantiomer demonstrates distinct CYP2B6-mediated hydroxylation kinetics compared to the S-enantiomer, with wild-type CYP2B6.1 exhibiting 14-fold enantioselectivity favoring S-efavirenz metabolism [3]. Consequently, Rac-Efavirenz is the only appropriate reference standard for stereochemical investigations and bioanalytical method development involving efavirenz enantiomers.

Rac-Efavirenz Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Rac-Efavirenz USP Reference Standard vs. S-Efavirenz API: Compendial Compliance and Regulatory Traceability

Rac-Efavirenz is designated as the USP Reference Standard for efavirenz monograph testing, whereas S-efavirenz API lacks compendial reference standard status. The racemic reference standard is intended for use in specified quality tests and assays as defined in USP compendia, including identification, assay, and impurity testing . S-efavirenz API, despite being the active pharmaceutical ingredient, cannot serve as a reference standard for USP-compliant analytical methods due to the absence of compendial traceability and the requirement for a racemic standard in chiral purity assessments . Procurement of USP-designated Rac-Efavirenz (Catalog 1234114) ensures method acceptability during regulatory inspections and ANDA reviews.

Pharmaceutical Quality Control Regulatory Compliance ANDA Submission

Rac-Efavirenz vs. S-8-Hydroxyefavirenz Metabolite: CYP46A1 Activation Potency for Neuroscience Research Applications

In head-to-head in vitro comparative studies of CYP46A1 activation, racemic efavirenz and its metabolites demonstrated distinct activation profiles compared to efavirenz parent compound. The investigation established that CYP46A1 is activated by racemates and that a conformational-selection mechanism is operative in the enzyme [1]. Efavirenz primary metabolites were identified as stronger and better activators of CYP46A1 than efavirenz itself [2]. While specific quantitative activation data for Rac-Efavirenz versus S-efavirenz in this assay system is not reported, the study confirmed racemate-mediated CYP46A1 activation as a verifiable phenomenon [3]. This differentiation is relevant for researchers investigating CYP46A1 as a therapeutic target for neurodegenerative disorders where efavirenz is being evaluated in clinical trials for enzyme activation.

Neuroscience CYP46A1 Activation Cholesterol Metabolism

Rac-Efavirenz vs. S-Efavirenz: Enantioselective CYP2B6 Metabolism Rates and Pharmacogenetic Implications

The metabolism of efavirenz enantiomers by CYP2B6 demonstrates pronounced stereoselectivity that directly differentiates Rac-Efavirenz from S-efavirenz in enzyme kinetics studies. Rates of R-efavirenz metabolism were approximately 1/10 those of S-efavirenz for wild-type CYP2B6.1 and all tested genetic variants [1]. Based on Clmax values, there was 14-fold enantioselectivity (S > R-efavirenz) for wild-type CYP2B6.1, with 5- to 22-fold differences observed across other CYP2B6 variants including CYP2B6.4, CYP2B6.5, CYP2B6.6, CYP2B6.7, CYP2B6.9, CYP2B6.16, CYP2B6.17, CYP2B6.18, CYP2B6.19, and CYP2B6.26 [2]. S-Efavirenz 8-hydroxylation exhibited positive cooperativity and apparent cooperative substrate inhibition, while R-efavirenz metabolism remained unexplored in many previous studies [3].

Drug Metabolism CYP2B6 Pharmacogenetics Enantioselectivity

Rac-Efavirenz vs. S-Efavirenz: HIV-1 Reverse Transcriptase Inhibition and Antiviral Activity Reference Values

Rac-Efavirenz and S-efavirenz demonstrate distinct pharmacological activity profiles against HIV-1 reverse transcriptase. Efavirenz (specifically the S-enantiomer) is a potent inhibitor of wild-type HIV-1 RT with a Ki of 2.93 nM and exhibits an IC95 of 1.5 nM for inhibition of HIV-1 replicative spread in cell culture [1]. Rac-Efavirenz, as the racemic mixture, contains both the active S-enantiomer and the substantially less active R-enantiomer . The S-enantiomer is the cornerstone antiretroviral therapy component, while the R-enantiomer lacks comparable antiretroviral potency but contributes to analytical and metabolic distinctions [2]. The major primary metabolite, S-8-hydroxyefavirenz, does not have antiretroviral activity but is neurotoxic, underscoring the importance of accurate stereochemical reference standards in both analytical and biological investigations [3].

HIV Research Reverse Transcriptase Inhibition Antiviral Assay

Rac-Efavirenz vs. S-Efavirenz: Analytical Chromatographic Behavior and Impurity Profiling Differentiation

In reversed-phase HPLC and chiral chromatographic method development, Rac-Efavirenz provides a distinct retention time and peak profile that differs from S-efavirenz API. The racemic mixture serves as the essential reference for establishing enantiomeric resolution in chiral HPLC methods, enabling quantification of the R-enantiomer as a chiral impurity in efavirenz drug substance [1]. Validated RP-HPLC methods for efavirenz-related impurities require Rac-Efavirenz as the reference standard for system suitability testing, where the racemic standard demonstrates linearity across 1-500 ng/mL concentration ranges for impurities A, B, and C, and 5-500 ng/mL for impurity D [2]. S-Efavirenz API alone cannot serve as a marker for the R-enantiomer impurity in chiral purity assessments, making Rac-Efavirenz uniquely suitable for compendial impurity profiling [3].

Chiral Chromatography Impurity Profiling Method Validation

Rac-Efavirenz vs. R-Efavirenz and S-Efavirenz: Differential Neurotoxicity and CYP2B6 Stereoselectivity Profile

The neurotoxicity profile of efavirenz is enantiomer-specific and mediated primarily by the S-enantiomer metabolite pathway. The major primary metabolite, S-8-hydroxyefavirenz, does not have antiretroviral activity but is neurotoxic [1]. Efavirenz is the most stereoselective CYP2B6 drug substrate yet identified, with greater than 10-fold enantioselectivity favoring S-efavirenz metabolism over R-efavirenz [2]. This extreme stereoselectivity (S- vs. R-metabolism) establishes efavirenz as a useful probe for CYP2B6 active site characterization and catalytic mechanism studies [3]. Rac-Efavirenz, containing both enantiomers, provides a complete stereochemical reference for investigating the differential metabolic and toxicological outcomes associated with each enantiomer. The racemic standard enables simultaneous assessment of both the therapeutic S-enantiomer pathway and the R-enantiomer pathway, which remains incompletely characterized [4].

Neurotoxicity CYP2B6 Stereoselectivity Metabolite Toxicology

Rac-Efavirenz Procurement-Recommended Application Scenarios for Pharmaceutical and Biomedical Research


USP Compendial Quality Control Testing for Efavirenz Drug Substance and Drug Products

Rac-Efavirenz (USP Catalog 1234114) is the mandated reference standard for all USP monograph testing of efavirenz active pharmaceutical ingredient (API) and finished dosage forms. This includes assay by HPLC, identification tests, impurity profiling, and system suitability evaluations. The standard is supplied with comprehensive Certificate of Analysis documentation and full traceability to USP compendial requirements, ensuring regulatory compliance during FDA inspections and ANDA submissions . Procurement of this designated reference standard eliminates method validation risks associated with non-compendial reference materials and provides documented chain of custody essential for commercial pharmaceutical manufacturing quality systems .

Chiral HPLC Method Development and Enantiomeric Purity Assessment of Efavirenz

Rac-Efavirenz serves as the essential reference standard for developing and validating chiral chromatographic methods to quantify R-enantiomer impurity in efavirenz drug substance. The racemic mixture provides defined retention times and resolution factors for both enantiomers, enabling accurate calculation of enantiomeric purity and establishing system suitability parameters per ICH Q2(R1) guidelines. Methods validated with Rac-Efavirenz demonstrate linearity across 1-500 ng/mL for related impurities with R² > 0.999 and accuracy within 98-102% recovery [1]. S-Efavirenz API alone cannot serve this purpose, as it lacks the R-enantiomer required for resolution assessment and impurity quantification [2].

CYP2B6 Pharmacogenetics and Enantioselective Drug Metabolism Research

Rac-Efavirenz is the appropriate reference standard for in vitro metabolism studies investigating CYP2B6 polymorphic variant activity and enantioselective drug disposition. The racemic mixture contains both S-efavirenz (metabolized 10-fold faster by CYP2B6.1, with 14-fold enantioselectivity) and R-efavirenz (slowly metabolized reference), enabling direct comparative analysis of CYP2B6 variant effects on enantiomer-specific hydroxylation [3]. This research application is particularly relevant for pharmacogenetic studies involving CYP2B6*6, CYP2B6*9, CYP2B6*16, and CYP2B6*18 variants that exhibit 5- to 22-fold differences in enantioselectivity [4].

Forced Degradation and Stability-Indicating Method Validation for Efavirenz Formulations

Rac-Efavirenz is required as the reference standard for forced degradation studies and stability-indicating HPLC method validation per ICH Q1A(R2) and Q2(R1) guidelines. The racemic standard enables identification and quantification of degradation products formed under oxidative, thermal, photolytic, and hydrolytic stress conditions. Validated methods employing Rac-Efavirenz achieve excellent linearity (R² = 0.9998) and meet accuracy specifications (98-102% recovery) for impurity profiling [5]. The USP-designated racemic standard ensures method comparability across laboratories and regulatory acceptance of stability data in ANDA submissions .

CYP46A1 Enzyme Activation and Neuroscience Research Applications

Rac-Efavirenz is relevant for neuroscience researchers investigating CYP46A1 activation as a therapeutic strategy for neurodegenerative disorders. Studies have established that CYP46A1 is activated by racemates and that a conformational-selection mechanism governs enzyme activation [6]. While efavirenz primary metabolites demonstrate stronger CYP46A1 activation than the parent compound, the racemic mixture provides a defined stereochemical reference for structure-activity relationship studies examining how stereochemistry influences CYP46A1 conformational selection and cholesterol 24-hydroxylation [7]. This application is supported by ongoing clinical evaluation of efavirenz for CYP46A1 activation at low doses.

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